Head-to-Head DPP-4 Inhibitory Potency: Trelagliptin Demonstrates 4- to 12-Fold Superiority Over Alogliptin and Sitagliptin Under Identical Recombinant Human DPP-4 Assay Conditions
Under identical experimental conditions using recombinant human DPP-4, trelagliptin exhibited an IC50 of 1.3 nM (95% CI: 1.1–1.5 nM), compared with alogliptin IC50 of 5.3 nM (95% CI: 5.0–5.7 nM) and sitagliptin IC50 of 16.0 nM (95% CI: 15.1–16.9 nM) [1]. This corresponds to approximately 4-fold greater potency than alogliptin and 12-fold greater potency than sitagliptin. In human plasma, trelagliptin inhibited DPP-4 activity with an IC50 of 4.2 nM [1]. Across species, plasma DPP-4 IC50 values were 4.2 nM (human), 6.2 nM (dog), and 9.7 nM (rat) [1]. For comparator context, independently reported human DPP-4 IC50 values for other gliptins include: sitagliptin 18–19 nM, vildagliptin 8–34 nM, alogliptin 6.9–7.5 nM, and linagliptin 0.14 nM [2].
| Evidence Dimension | DPP-4 inhibitory potency (IC50) using recombinant human DPP-4 |
|---|---|
| Target Compound Data | Trelagliptin IC50 = 1.3 nM (95% CI: 1.1–1.5 nM); human plasma DPP-4 IC50 = 4.2 nM |
| Comparator Or Baseline | Alogliptin IC50 = 5.3 nM (95% CI: 5.0–5.7 nM); Sitagliptin IC50 = 16.0 nM (95% CI: 15.1–16.9 nM). External comparator references: Sitagliptin 18–19 nM, Vildagliptin 8–34 nM, Alogliptin 6.9–7.5 nM, Linagliptin 0.14 nM |
| Quantified Difference | Trelagliptin is 4.1-fold more potent than alogliptin and 12.3-fold more potent than sitagliptin under identical assay conditions |
| Conditions | Recombinant human DPP-4 enzyme assay; identical experimental conditions for trelagliptin, alogliptin, and sitagliptin as described in Grimshaw et al. (2016) |
Why This Matters
This potency differential means that trelagliptin achieves equivalent DPP-4 inhibition at substantially lower molar concentrations, which is a critical parameter for in vitro assay design and for interpreting concentration-response relationships in pharmacological studies.
- [1] Grimshaw CE, Jennings A, Kamran R, Ueno H, Nishigaki N, et al. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS ONE. 2016; 11(6): e0157509. Tables 2–3; Fig 2. View Source
- [2] Berger JP, SinhaRoy R, Pocai A, Kelly TM, Scapin G, Gao YD, et al. A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors. Table 1. PMC 2017. View Source
